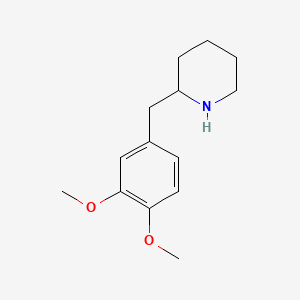
2-(3,4-Dimethoxy-benzyl)-piperidine
Übersicht
Beschreibung
The compound “2-(3,4-Dimethoxy-benzyl)-piperidine” seems to be a derivative of 3,4-dimethoxybenzyl alcohol . This compound is a member of benzyl alcohols and a primary alcohol .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, related compounds such as 3,4-dimethoxybenzyl alcohol have been synthesized through reactions with trifluoroacetic acid . Another related compound, 3,4-dimethoxybenzyl-2,4-dihydroxyphenyl ketone, has been synthesized through the acylation reaction of acid 3,4-dimethoxyphenylacetic acid with resorcinol .Wissenschaftliche Forschungsanwendungen
Acetylcholinesterase Inhibitors : Compound 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine, a derivative of 2-(3,4-Dimethoxy-benzyl)-piperidine, has been identified as a potent anti-acetylcholinesterase inhibitor. This compound has a high selectivity for acetylcholinesterase over butyrylcholinesterase, making it significant in the context of Alzheimer's disease research (Sugimoto et al., 1995).
Crystal Structure Analysis : The crystal structure of 1-benzyl-4-(5,6-dimethoxy-1H-2-indenylmethyl)piperidine, closely related to this compound, has been determined, providing insights into its molecular configuration, which is crucial for understanding its interaction with biological targets (Sudhakar et al., 2005).
Mu-Opioid Receptor Antagonists : Research into the bioactive conformation of N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine class, related to this compound, has provided insights into molecular determinants for mu-opioid receptor recognition. This is relevant for developing opioid receptor antagonists (Le Bourdonnec et al., 2006).
Anti-Alzheimer's Agents : N-benzylated (pyrrolidin-2-one) / (imidazolidin-2-one) derivatives, based on the lead compound donepezil which includes a 3,4-dimethoxy-benzyl moiety, have been synthesized and evaluated for anti-Alzheimer's activity. These compounds have shown promising results, highlighting the therapeutic potential of derivatives of this compound in Alzheimer's disease management (Gupta et al., 2020).
Cyclin-Dependent Kinase (CDK) Inhibitors : Research has focused on the synthesis of 2-aryl-8-(piperidin-4-yl)-5,7-dimethoxy-4H-chromen-4-one, an important intermediate for studying CDK inhibitors. This is relevant for developing new anticancer flavonoids (Li et al., 2008).
Antibacterial Agents : Novel substituted 2-4-(2,4-dimethoxy-benzoyl)-phenoxy]-1- 4-(3-piperidin-4-yl-propyl)-piperidin-1- yl]-ethanone sulfonamide and benzamides have been synthesized, displaying potent antibacterial activities against both Gram-positive and Gram-negative bacteria (Vinaya et al., 2008).
Wirkmechanismus
Mode of Action
It’s worth noting that the 3,4-dimethoxybenzyl group is often used as a protective group for the thiol moiety, which increases the solubility and stability of the precursor . This group can be cleaved off during certain reactions, especially at elevated temperatures and in the presence of protons .
Biochemical Pathways
The 3,4-dimethoxybenzyl group has been shown to increase the solubility and stability of precursors in the formation of self-assembled monolayers of aromatic thiolates .
Pharmacokinetics
The 3,4-dimethoxybenzyl group is known to increase the solubility and stability of the precursor, which could potentially influence the bioavailability of the compound .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(3,4-Dimethoxy-benzyl)-piperidine. For instance, the 3,4-dimethoxybenzyl group becomes cleaved off during monolayer formation, especially at elevated temperatures and in the presence of protons . Therefore, factors such as temperature and pH could potentially influence the compound’s action.
Biochemische Analyse
Biochemical Properties
2-(3,4-Dimethoxy-benzyl)-piperidine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with cyclic nucleotide phosphodiesterases (PDEs), which are enzymes that regulate the levels of cyclic nucleotides such as cAMP and cGMP within cells . By inhibiting PDE activity, this compound can modulate the signaling pathways mediated by these cyclic nucleotides, thereby influencing various physiological processes.
Cellular Effects
The effects of this compound on cellular processes are diverse and multifaceted. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, by modulating the activity of PDEs, this compound can alter the levels of cAMP and cGMP, which are critical second messengers in cell signaling . These changes can affect processes such as muscle contraction, cell growth, and survival.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s ability to inhibit PDEs is a key aspect of its mechanism of action. By binding to the active site of these enzymes, this compound prevents the hydrolysis of cyclic nucleotides, thereby prolonging their signaling effects . This inhibition can lead to changes in gene expression and enzyme activity, further influencing cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its activity can diminish over time due to degradation . Long-term exposure to this compound has been associated with sustained changes in cellular signaling and metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively modulate cyclic nucleotide signaling without causing significant adverse effects. At higher doses, this compound may exhibit toxic effects, including disruptions in cellular homeostasis and potential organ damage . These dosage-dependent effects highlight the importance of careful dosing in experimental and therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to the metabolism of cyclic nucleotides. The compound interacts with enzymes such as PDEs, which play a crucial role in the breakdown of cAMP and cGMP . By inhibiting these enzymes, this compound can alter metabolic flux and the levels of key metabolites, thereby influencing cellular energy balance and signaling.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments . Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic potential and minimizing off-target effects.
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical structure and interactions with cellular components. The compound has been found to localize in specific organelles, such as the endoplasmic reticulum and mitochondria, where it can exert its biochemical effects . Post-translational modifications and targeting signals play a role in directing this compound to these compartments, thereby modulating its activity and function.
Eigenschaften
IUPAC Name |
2-[(3,4-dimethoxyphenyl)methyl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-16-13-7-6-11(10-14(13)17-2)9-12-5-3-4-8-15-12/h6-7,10,12,15H,3-5,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZYNVPSRGBLHEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2CCCCN2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10405820 | |
| Record name | 2-(3,4-Dimethoxy-benzyl)-piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10405820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102458-70-8 | |
| Record name | 2-(3,4-Dimethoxy-benzyl)-piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10405820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


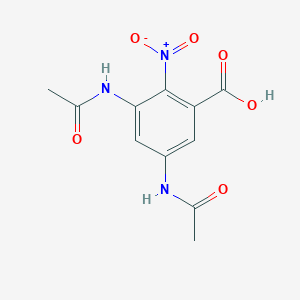

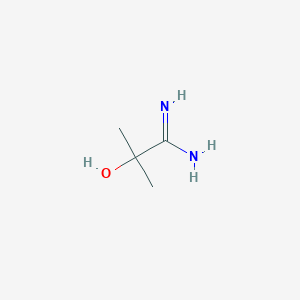

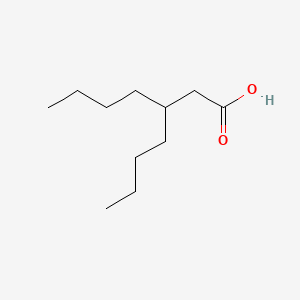
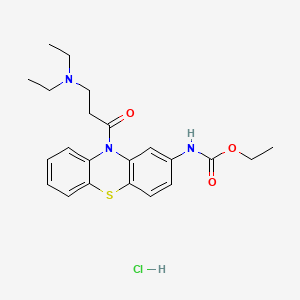







![ethyl 3-[[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxycarbonyl-methylamino]sulfanyl-(2-methylpropyl)amino]propanoate](/img/structure/B1622664.png)
